
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol is an organic compound belonging to the piperidine family. This compound is characterized by its unique structure, which includes a piperidine ring substituted with four methyl groups and a phenyl group. It is commonly used in various chemical and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,2,6,6-Tetramethylpiperidine.
Reaction with Phenyl Grignard Reagent: The 2,2,6,6-Tetramethylpiperidine is then reacted with a phenyl Grignard reagent under controlled conditions to introduce the phenyl group.
Hydroxylation: The final step involves the hydroxylation of the piperidine ring to form the desired this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions: 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials due to its stability and reactivity.
作用機序
The mechanism of action of 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Pathways Involved: The exact pathways depend on the specific application and context, but may include inhibition of microbial growth, modulation of enzyme activity, or interaction with cellular signaling pathways.
類似化合物との比較
2,2,6,6-Tetramethylpiperidine: Lacks the phenyl group but shares the piperidine core structure.
2,2,6,6-Tetramethyl-4-piperidinol: Similar structure but without the phenyl group.
2,2,6,6-Tetramethyl-4-piperidinone: Contains a ketone group instead of a hydroxyl group.
Uniqueness: 2,2,6,6-Tetramethyl-4-phenylpiperidin-4-ol is unique due to the presence of both the phenyl and hydroxyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and reactivity compared to its similar counterparts.
特性
分子式 |
C15H23NO |
|---|---|
分子量 |
233.35 g/mol |
IUPAC名 |
2,2,6,6-tetramethyl-4-phenylpiperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-13(2)10-15(17,11-14(3,4)16-13)12-8-6-5-7-9-12/h5-9,16-17H,10-11H2,1-4H3 |
InChIキー |
ANWUNKVMALBHSR-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)(C2=CC=CC=C2)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-furylmethyl)amino]-3-{(E)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15082187.png)
![3-[1-(3-Chlorophenyl)-2,5-dioxo-4-imidazolidinyl]propanoic acid](/img/structure/B15082205.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15082212.png)
![N-(4-ethoxyphenyl)-2-oxo-2-[(2E)-2-(3-pyridinylmethylene)hydrazino]acetamide](/img/structure/B15082220.png)
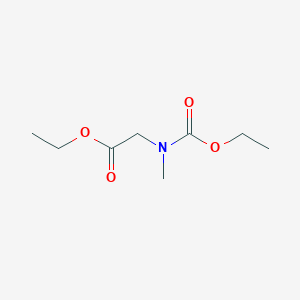
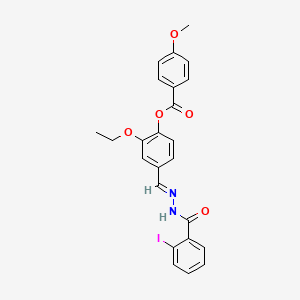
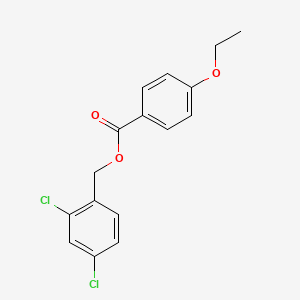
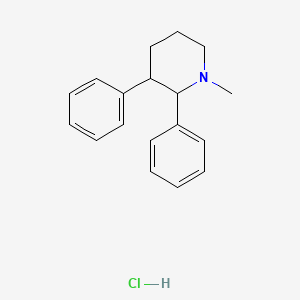

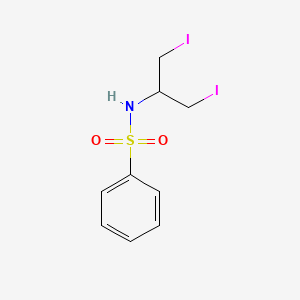
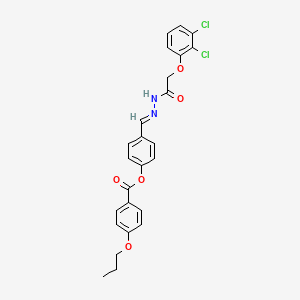
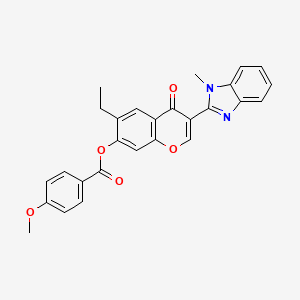
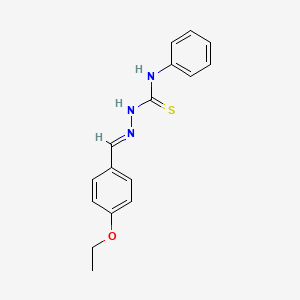
![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15082291.png)
